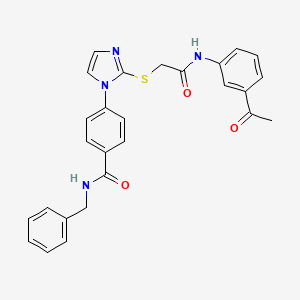

4-(2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide

Description

This compound features a hybrid structure combining an imidazole core, a thioether-linked acetylphenylamino-oxoethyl chain, and a benzyl-substituted benzamide group. Such structural motifs are common in bioactive molecules targeting enzymes, receptors, or microbial pathways. The 3-acetylphenyl moiety may enhance lipophilicity and binding interactions, while the benzamide group contributes to hydrogen bonding and stability. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs exhibit antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

4-[2-[2-(3-acetylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-benzylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O3S/c1-19(32)22-8-5-9-23(16-22)30-25(33)18-35-27-28-14-15-31(27)24-12-10-21(11-13-24)26(34)29-17-20-6-3-2-4-7-20/h2-16H,17-18H2,1H3,(H,29,34)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMIBCCFHMAGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-((2-((3-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-benzylbenzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to explore its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C26H25N5O2S

- Molecular Weight : 471.57 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cancer cell proliferation and survival. Key mechanisms include:

- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound may modulate pathways involving p53 and caspase activation, leading to programmed cell death .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in tumor growth and metastasis. For instance, it may inhibit enzymes like MAPK and Topoisomerase II, which are crucial for DNA replication and repair .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver) | 5.0 | Induction of apoptosis |

| MCF-7 (breast) | 7.5 | Cell cycle arrest |

| A549 (lung) | 6.0 | Inhibition of MAPK signaling |

These results indicate that the compound selectively targets cancer cells while sparing normal fibroblasts, suggesting a favorable therapeutic index .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Preliminary results indicate that it possesses activity against various bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in treating resistant strains of cancer. For example:

- Case Study A : A study involving the treatment of breast cancer cells with the compound showed a marked reduction in cell viability compared to untreated controls, with an IC50 value indicating effectiveness at low concentrations .

- Case Study B : Another investigation focused on the compound's effect on HIV replication in vitro, revealing that it could inhibit viral load significantly while maintaining low cytotoxicity to host cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Substituents

The compound’s closest analogs share imidazole/benzimidazole cores, thioether linkages, and substituted benzamide/aryl groups. Below is a comparative analysis:

Functional Group Impact on Activity

- Thioether Linkages : Present in the target compound, W1, and 2d/2e (), this group enhances metabolic stability and facilitates interactions with sulfur-binding enzyme pockets .

- Aryl Substituents :

- Electron-withdrawing groups (e.g., nitro in W1 and 2e) correlate with antimicrobial activity .

- Halogenated aryl groups (e.g., bromo in 9c) improve binding affinity in enzyme inhibition studies .

- The target’s 3-acetylphenyl group may balance lipophilicity and hydrogen bonding, akin to the 4-methyl/methoxy groups in 2d and 9d .

- Benzamide Moieties : The benzylbenzamide in the target compound and W1’s benzamide backbone are critical for π-π stacking and hydrogen bonding in target recognition .

Spectral and Physicochemical Data

While the target compound’s spectral data are unavailable, analogs provide insights:

- Melting Points: Pyrimidinone derivatives (2d, 2e) exhibit high melting points (~217–228°C), suggesting crystalline stability .

- HRMS Validation : Compounds like 2d and 2e were confirmed via HRMS, with <2 ppm mass accuracy .

Research Findings and Trends

- Antimicrobial Activity : W1’s 2,4-dinitrophenyl group demonstrates broad-spectrum activity, likely due to nitro-driven redox interference . The target compound’s acetyl group may offer similar redox modulation.

- Enzyme Inhibition : Docking studies () suggest triazole-thiazole derivatives (9a-e) bind α-glucosidase via halogen/aryl interactions, a mechanism possibly shared by the target’s benzamide group .

- Synthetic Flexibility : The target’s imidazole-thioether scaffold allows modular substitutions, as seen in ’s derivatives, enabling activity optimization .

Data Tables

Table 1: Comparative Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.